N-(3-methoxyphenyl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-25-15-9-5-8-14(10-15)20-18(24)12-26-19-21-16(11-17(23)22-19)13-6-3-2-4-7-13/h2-11H,12H2,1H3,(H,20,24)(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRQZUVHEWRTIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC(=CC(=O)N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxyphenyl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on current research findings.
Chemical Structure and Synthesis
The compound features a complex structure that includes a methoxyphenyl group and a dihydropyrimidine moiety, which is known for its pharmacological relevance. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the desired compound in high purity.
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit antioxidant properties, which are crucial for combating oxidative stress in various diseases. For instance, studies have shown that thiosemicarbazone derivatives can significantly reduce reactive oxygen species (ROS) levels in cellular models, suggesting that this compound may also exhibit similar activity .
2. Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent is supported by evidence from related studies where similar thiosemicarbazones demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests a mechanism that could be beneficial in treating inflammatory diseases .
3. Antimicrobial Properties
Compounds within the same chemical family have shown promising antimicrobial activity against various pathogens. For example, derivatives have been tested against bacterial strains and fungi, revealing significant inhibitory effects. This positions this compound as a potential candidate for further antimicrobial studies .
4. Anticancer Activity
The anticancer properties of similar compounds have been documented extensively. Studies indicate that certain thiosemicarbazones can induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and caspase activation. Given the structural similarities, it is plausible that this compound could also exhibit anticancer effects .
Case Studies and Research Findings
Scientific Research Applications
Biological Activities
N-(3-methoxyphenyl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide exhibits a range of biological activities:
3.1 Antimicrobial Activity
Several studies have reported that compounds with similar structures demonstrate significant antimicrobial properties against various pathogens. For instance, derivatives featuring the phenoxy-N-aroylacetamide scaffold have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .
3.2 Antiviral Properties
Research indicates that derivatives of this compound may exhibit antiviral activities. The incorporation of heterocycles has been linked to enhanced potency against viral infections, making it a candidate for further investigation in antiviral drug development .
3.3 Anti-inflammatory Effects
Compounds related to this compound have been evaluated for their anti-inflammatory properties. Studies suggest that these compounds can inhibit pro-inflammatory cytokines, providing therapeutic potential in inflammatory diseases .
3.4 Anticancer Activity
The anticancer potential of this compound is supported by various studies indicating its ability to induce apoptosis in cancer cell lines. The structural features that allow for interaction with DNA and other cellular targets are critical for its anticancer efficacy .
Case Studies
Q & A
Q. What are the standard synthetic protocols for N-(3-methoxyphenyl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution reactions. A common approach involves:
Alkylation of aminouracil derivatives : Reacting 6-aminothiouracil with chloroacetamide intermediates (e.g., N-(3-methoxyphenyl)-2-chloroacetamide) under basic conditions (e.g., K₂CO₃ in DMF or acetone).
Reaction Optimization : Maintain a temperature of 60–80°C for 6–8 hours, achieving yields of 80–86% .
Purification : Recrystallization from DMSO or ethanol/water mixtures to obtain pure crystals.
Q. How is the compound characterized post-synthesis?
Methodological Answer: Characterization involves:
1H NMR Spectroscopy : Peaks for aromatic protons (δ 7.2–7.8 ppm), methoxy groups (δ 3.7–3.9 ppm), and NH signals (δ 10.1–12.5 ppm) .
Elemental Analysis : Validate %C, %H, %N, and %S (e.g., calculated C: 45.36%, found: 45.29%) .
Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 344.21 [M+H]⁺) .
Q. What structural features are critical in its crystalline form?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) reveals:
Monoclinic Crystal System : Space group P2₁/c with unit cell parameters:
Intermolecular Interactions : N–H⋯O hydrogen bonds stabilize the lattice, with dihedral angles between aromatic rings (42–67°) influencing molecular packing .
Q. How can contradictions in conformational data between derivatives be resolved?
Methodological Answer:
Database Surveys : Compare with Cambridge Structural Database (CSD) entries (e.g., ARARUI, CSD Refcode: SUBASR) to analyze dihedral angle variations (e.g., 42° vs. 67° in chlorophenyl vs. dichlorophenyl derivatives) .
Computational Modeling : Use density functional theory (DFT) to calculate energy-minimized conformers and validate against SCXRD data .
Refinement Tools : Employ SHELXL for high-resolution refinement, adjusting parameters like thermal displacement models to resolve discrepancies .
Q. What strategies optimize biological activity prediction via structure-activity relationships (SAR)?
Methodological Answer:
Pharmacophore Modeling : Identify critical motifs:
- Sulfanyl Bridge : Enhances H-bonding with target enzymes.
- 3-Methoxyphenyl Group : Modulates lipophilicity for membrane permeability .
In Silico Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., cyclooxygenase-2), focusing on binding affinity (ΔG) and pose validation .
QSAR Studies : Correlate substituent electronic effects (Hammett σ values) with activity trends .
Q. How are intermolecular interactions analyzed in polymorph screening?
Methodological Answer:
Hirshfeld Surface Analysis : Quantify contact contributions (e.g., H⋯O/N interactions ≈ 25–30% of surface area) using CrystalExplorer .
Thermal Analysis : Differential scanning calorimetry (DSC) identifies polymorph transitions (e.g., endothermic peaks at 230–235°C) .
Synchrotron Studies : High-resolution powder XRD at λ = 0.7–1.0 Å resolves subtle lattice variations .
Q. What computational methods predict metabolic stability?
Methodological Answer:
ADMET Prediction : Use SwissADME to estimate CYP450 metabolism (e.g., CYP3A4 substrate likelihood).
Metabolite Identification : LC-MS/MS fragmentation patterns (e.g., m/z shifts indicating sulfoxide or hydroxylated derivatives) .
MD Simulations : Simulate hepatic microsomal environments (CHARMM force field) to assess half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
